![molecular formula C5H9ClN4 B2729281 1-methyl-1H-pyrazole-4-carboximidamide hydrochloride CAS No. 1267500-60-6](/img/structure/B2729281.png)
1-methyl-1H-pyrazole-4-carboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-1H-pyrazole-4-carboximidamide hydrochloride is a chemical compound with the CAS Number: 1267500-60-6 . It has a molecular weight of 160.61 and its IUPAC name is 1-methyl-1H-pyrazole-4-carboximidamide hydrochloride . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 1-methyl-1H-pyrazole-4-carboximidamide hydrochloride is 1S/C5H8N4.ClH/c1-9-3-4 (2-8-9)5 (6)7;/h2-3H,1H3, (H3,6,7);1H . The ChemSpider ID is 25899849 .Physical And Chemical Properties Analysis
1-methyl-1H-pyrazole-4-carboximidamide hydrochloride has a density of 1.34±0.1 g/cm3 . Its boiling point is predicted to be 252.4±32.0 °C . The pKa value is predicted to be 11.20±0.50 .Scientific Research Applications
Medicinal Chemistry
Pyrazoles have a wide range of applications in medicinal chemistry . They have been found to exhibit diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Drug Discovery
In the field of drug discovery, pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals . For example, a synthesized pyrazole derivative was found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
Agrochemistry
Pyrazoles are also used in agrochemistry . However, the specific applications in this field are not detailed in the search results.
Coordination Chemistry
In coordination chemistry, pyrazoles are often used due to their ability to act as ligands . They can bind to a central metal atom to form a coordination complex.
Organometallic Chemistry
Pyrazoles also find applications in organometallic chemistry . They can form organometallic compounds, which are used in various chemical reactions.
Suzuki-Miyaura Cross-Coupling Reactions
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, a pyrazole derivative, is used as a reagent for Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic chemistry for the synthesis of carbon-carbon bonds.
Transesterification Reactions
The same pyrazole derivative is also used in transesterification reactions . These reactions are important in the production of biodiesel.
Synthesis of Aminothiazoles
This pyrazole derivative is used for the preparation of aminothiazoles, which are known to exhibit various biological activities .
Safety and Hazards
The safety information for 1-methyl-1H-pyrazole-4-carboximidamide hydrochloride includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
1-methylpyrazole-4-carboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.ClH/c1-9-3-4(2-8-9)5(6)7;/h2-3H,1H3,(H3,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLCYPRBEKQCPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-pyrazole-4-carboximidamide hydrochloride | |
CAS RN |
1267500-60-6 |
Source
|
Record name | 1-methyl-1H-pyrazole-4-carboximidamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.